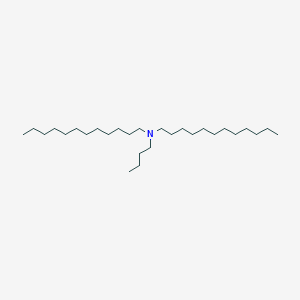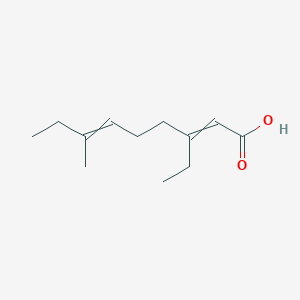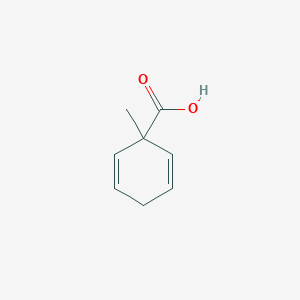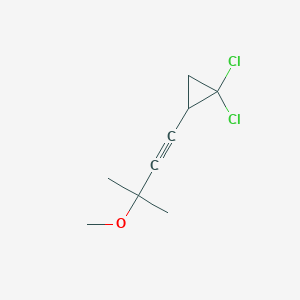
Octa-4,7-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-4,7-dienal is an organic compound with the molecular formula C8H12O. It is a type of unsaturated aldehyde characterized by the presence of two conjugated double bonds. This compound is known for its distinct aroma and is often found in various natural sources, including essential oils and plant extracts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octa-4,7-dienal can be achieved through several methods. One common approach involves the oxidation of corresponding alcohols or alkenes. For instance, the oxidation of octa-4,7-dien-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) can yield this compound.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of octa-4,7-diene. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, octa-4,7-dien-1-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Addition Reactions: Due to the presence of conjugated double bonds, this compound can participate in various addition reactions, including hydrogenation and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Addition: Hydrogen gas (H2) with palladium or platinum catalysts, halogens such as chlorine (Cl2) or bromine (Br2)
Major Products:
Oxidation: Octa-4,7-dienoic acid
Reduction: Octa-4,7-dien-1-ol
Addition: Octane derivatives depending on the specific addition reaction
Applications De Recherche Scientifique
Octa-4,7-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma. It is also utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Octa-4,7-dienal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its biological activity, including its antimicrobial properties. Additionally, the conjugated double bonds in this compound allow it to participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Octa-2,4-dienal: Another unsaturated aldehyde with a similar structure but different double bond positions.
Hexa-2,4-dienal: A shorter chain aldehyde with two conjugated double bonds.
Deca-2,4-dienal: A longer chain aldehyde with similar conjugated double bonds.
Uniqueness: Octa-4,7-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
56053-82-8 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
octa-4,7-dienal |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2,4-5,8H,1,3,6-7H2 |
Clé InChI |
IUWNOJSDBXCPJV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC=CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





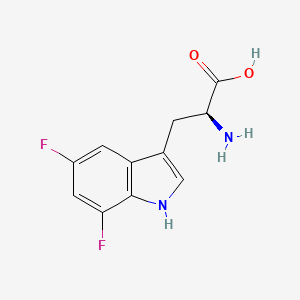

![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
